molecular formula C20H18N4O2S B10812592 1,7-dibenzyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione

1,7-dibenzyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione

Cat. No.: B10812592
M. Wt: 378.4 g/mol
InChI Key: GGTRHPSXZFHLGG-UHFFFAOYSA-N
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Description

1,7-dibenzyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a purine core substituted with benzyl, methyl, and sulfanylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7-dibenzyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with benzyl halides under basic conditions, followed by the introduction of a methyl group through methylation reactions. The sulfanylidene group is then introduced via thiolation reactions using sulfur-containing reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,7-dibenzyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfanylidene group, yielding a simpler purine derivative.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the benzyl groups.

Scientific Research Applications

1,7-dibenzyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,7-dibenzyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanylidene group plays a crucial role in its binding affinity and specificity, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7-dibenzyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione is unique due to the presence of the sulfanylidene group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds that may lack this functional group or have different substituents.

Properties

IUPAC Name

1,7-dibenzyl-3-methyl-8-sulfanylidene-9H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-22-17-16(23(19(27)21-17)12-14-8-4-2-5-9-14)18(25)24(20(22)26)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTRHPSXZFHLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3)N(C(=S)N2)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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